molecular formula C10H11ClF3N3O B1401827 1-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-1,3,3-trimethylurea CAS No. 1311278-57-5

1-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-1,3,3-trimethylurea

Cat. No.: B1401827
CAS No.: 1311278-57-5
M. Wt: 281.66 g/mol
InChI Key: JCAYSNLYLAYZIE-UHFFFAOYSA-N
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Description

1-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-1,3,3-trimethylurea is a useful research compound. Its molecular formula is C10H11ClF3N3O and its molecular weight is 281.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Characterization and Spectroscopic Analysis

Molecular characterization and spectroscopic analysis form a crucial aspect of understanding the structural and electronic properties of compounds like 1-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-1,3,3-trimethylurea. Techniques such as FT-IR, NMR (both 1H and 13C), and HRMS analyses provide insights into the vibrational frequencies, chemical shifts, and molecular structure of such compounds. Computational methods like HF and DFT (B3LYP, B3PW91) are used to predict molecular structural parameters, aiding in the comparison with experimental data. Such studies are vital for the in-depth understanding of molecular behavior, which is foundational for further applications in scientific research (Evecen et al., 2017).

Antimicrobial Activities

The investigation of antimicrobial activities is a significant area of research for compounds like this compound. Through methods like the minimal inhibitory concentration (MIC), researchers can determine the efficacy of such compounds against various microbial strains. These studies not only contribute to understanding the biological activity of the compounds but also pave the way for their potential application in developing new antimicrobial agents (Evecen et al., 2017).

DNA Interaction Studies

The interaction with DNA is a critical aspect of assessing the biological implications of chemical compounds. Agarose gel electrophoresis experiments, among others, help in understanding how molecules like this compound interact with plasmid DNA. This area of research is essential for evaluating the potential genotoxicity of compounds and their applicability in areas such as gene therapy, molecular biology, and pharmacology (Evecen et al., 2017).

Synthesis of Pesticides

The synthesis of pesticides is another important application of this compound derivatives. These compounds are often key intermediates in the production of various agrochemicals. Research in this area focuses on developing novel synthetic pathways, optimizing reaction conditions, and enhancing the yield and purity of the final products. Such studies contribute significantly to the agricultural industry by providing new solutions for pest control (Lu Xin-xin, 2006).

Properties

IUPAC Name

1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3,3-trimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3O/c1-16(2)9(18)17(3)8-5-6(10(12,13)14)4-7(11)15-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAYSNLYLAYZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N(C)C1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601157755
Record name Urea, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N,N′,N′-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311278-57-5
Record name Urea, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N,N′,N′-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311278-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]-N,N′,N′-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601157755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-1,3,3-trimethylurea
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1-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-1,3,3-trimethylurea
Reactant of Route 3
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1-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-1,3,3-trimethylurea
Reactant of Route 4
1-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-1,3,3-trimethylurea
Reactant of Route 5
1-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-1,3,3-trimethylurea
Reactant of Route 6
Reactant of Route 6
1-(6-Chloro-4(-trifluoromethyl)pyridin-2-yl)-1,3,3-trimethylurea

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